molecular formula C7H13NO2 B1289299 2-cyclopropyl-N-methoxy-N-methylacetamide CAS No. 227322-00-1

2-cyclopropyl-N-methoxy-N-methylacetamide

Cat. No.: B1289299
CAS No.: 227322-00-1
M. Wt: 143.18 g/mol
InChI Key: YZOGROCAAWYRBU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, with methoxy and methyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide typically involves the reaction of cyclopropylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropylamine+Methoxyacetyl chlorideThis compound\text{Cyclopropylamine} + \text{Methoxyacetyl chloride} \rightarrow \text{this compound} Cyclopropylamine+Methoxyacetyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like hydroxide ions can replace the methoxy group to form corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, nucleophilic reagents, aqueous or organic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Alcohols, other substituted derivatives.

Scientific Research Applications

2-Cyclopropyl-N-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, where its structural features impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity to certain biological targets, while the methoxy and methyl groups can influence the compound’s solubility and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Cyclopropyl-N-methoxyacetamide: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and biological activity.

    N-Methoxy-N-methylacetamide: Lacks the cyclopropyl group, resulting in different chemical and physical properties.

    Cyclopropylacetamide: Lacks both the methoxy and methyl groups, leading to distinct reactivity and applications.

Uniqueness: 2-Cyclopropyl-N-methoxy-N-methylacetamide is unique due to the combination of the cyclopropyl group with methoxy and methyl substituents on the nitrogen atom. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

2-cyclopropyl-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(10-2)7(9)5-6-3-4-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGROCAAWYRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (19.0 g), N-methoxymethanamine (5.0 g), and triethylamine (15.1 g) were added to a solution of 2-cyclopropylacetic acid (5.0 g) in CH2Cl2 (200 mL) at 0° C. The mixture was stirred at room temperature for 3 h. The reaction mixture was then washed with water and the aqueous washing phase was extracted with ethyl acetate (5×50 mL). The combined organic layers were dried (Na2SO4) and concentrated. The residue was purified by chromatography on silica gel (petroleum ether/ethyl acetate 20:1→5:1) to give the title compound. Yield: 4.1 g (58% of theory).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-cyclopropylacetic acid (C62) (30 g, 300 mmol) in dichloromethane (800 mL) was added 1,1′-carbonyldiimidazole (54 g, 333 mmol) portion-wise, not allowing the temperature to exceed 25° C. The mixture was stirred at room temperature for 2 hours. N,O-Dimethylhydroxylamine hydrochloride (30 g, 308 mmol) was added in one portion and stirred at room temperature for 18 hours. The mixture was washed with water (2×200 mL) and saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate and concentrated to give crude product as a yellow oil, which was directly used in the next step. Yield: 48 g, 336 mmol, 112%. 1H NMR (400 MHz, CDCl3) δ 3.62 (s, 3H), 3.12 (s, 3H), 2.30 (d, J=7.2 Hz, 2H), 1.03-1.06 (m, 1H), 0.48-0.52 (m, 2H), 0.11-0.13 (m, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 500 mL round bottom flask was charged with cyclopropylacetic acid (9.87 g, 98.6 mmol) (available from Oakwood) and DCM (200 mL). To the stirred solution was added 1,1′-carbonyldiimidazole (19.2 g, 118 mmol) portionwise (vigorous gas evolution). The yellow solution was stirred for 30 minutes at room temperature, and to it was added N,O-dimethylhydroxylamine hydrochloride (11.5 g, 118 mmol) (available from Aldrich) in one portion. The heterogeneous, white mixture was stirred overnight and diluted with ether (300 mL). The organics were washed with 1 N HCl (2×150 mL), saturated aqueous NaHCO3 (2×150 mL) and brine (1×150 mL), dried (MgSO4), and concentrated to afford 84.B (11.9 g, 84.3% yield) as a colorless liquid. The crude product was used without further purification.
Quantity
9.87 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
84.3%

Synthesis routes and methods IV

Procedure details

Oxalyl chloride (9.6 ml) was added dropwise at 0° C. under nitrogen to a stirred solution of cyclopropaneacetic acid (10 g) in dichloromethane (250 ml), then the mixture was stirred at 0° C. for 1 hour and at ambient temperature for 42 hours. The resulting solution of cyclopropaneacetyl chloride was added dropwise at 0-5° C. to a stirred aqueous solution of N,O-dimethylhydroxylamine prepared by addition of potassium carbonate (24.8 g) in portions at 0-5° C. over 30 minutes to a stirred solution of N,O-dimethylhydroxylamine hydrochloride (10.2 g) in water (110 ml). When the addition of the acid chloride solution was complete, the mixture was stirred at 0° C. for 20 minutes and at ambient temperature for 4 hours. The organic phase was separated, washed with saturated aqueous sodium chloride solution (50 ml) and dried (MgSO4), then the solvent was removed in vacuo to leave N-methoxy-N-methylcyclopropaneacetamide (13.6 g) as a colourless oil which was used without further purification.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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